![molecular formula C17H21NO5S B2778297 Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1797874-39-5](/img/structure/B2778297.png)
Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess important pharmaceutical and biological applications . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of these compounds has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The synthesized compounds have been transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques like NMR, HPLC, LC-MS, UPLC, and more .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzo[d][1,3]dioxol-5-yl: derivatives have been explored for their potential anticancer properties. A series of compounds with this moiety have been synthesized and evaluated against different cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The structure–activity relationship studies of these molecules could lead to the development of new anticancer agents.
Tubulin Polymerization Inhibition
The indole nucleus, often found in Benzo[d][1,3]dioxol-5-yl compounds, is a structural motif in molecules that exhibit a broad spectrum of biological activities, including the inhibition of tubulin polymerization . This mechanism is crucial as it can lead to mitotic blockade and apoptosis in cancer cells, offering a pathway for anticancer drug development.
Cell Cycle Arrest and Apoptosis Induction
Some derivatives of Benzo[d][1,3]dioxol-5-yl have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is significant in the field of oncology, where controlling the proliferation of cancer cells is a primary objective.
Lead Detection
Compounds containing the Benzo[d][1,3]dioxol-5-yl group have been used in the detection of carcinogenic lead (Pb²⁺) ions . The development of sensitive and selective sensors for Pb²⁺ is crucial for environmental monitoring and public health, given the toxic nature of lead.
Design of Novel Ligands
The Benzo[d][1,3]dioxol-5-yl moiety has been utilized in the design of novel ligands for various applications, including the significant detection of heavy metal ions . These ligands can be incorporated into sensors that have practical applications in toxicology and environmental science.
Synthesis of Heteroaryl Indoles
The Benzo[d][1,3]dioxol-5-yl group is a key component in the synthesis of heteroaryl indoles, which are compounds with potential therapeutic applications . The design and synthesis of these molecules are based on their anticipated activity against various diseases, particularly cancer.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c19-17(12-6-7-15-16(8-12)23-11-22-15)18-9-14(10-18)24(20,21)13-4-2-1-3-5-13/h6-8,13-14H,1-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJSZABDLOCVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

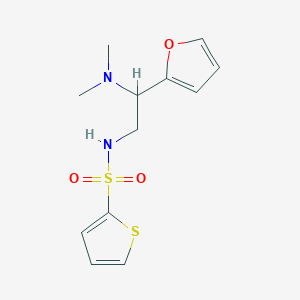
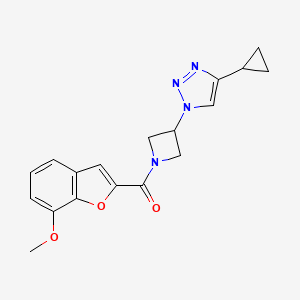

![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)
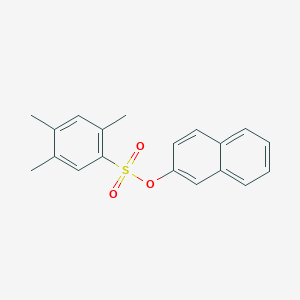
![4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)


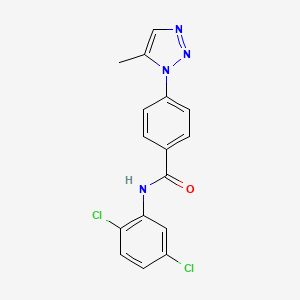
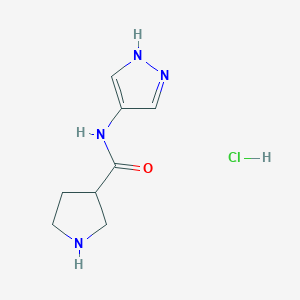
![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)

